![molecular formula C18H13N3O5S B2758903 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034603-07-9](/img/structure/B2758903.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the synthesis process .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, and stability. It also includes studying the compound’s behavior under various conditions .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Researchers have synthesized derivatives involving thieno[3,2-d]pyrimidin and chromene units, showing significant antimicrobial activity against various pathogens. One study developed a method for synthesizing 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones, which demonstrated higher antimicrobial activity against Staphylococcus aureus compared to the reference drug streptomycin (Vlasov et al., 2018). Another study focused on the synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones, which exhibited antistaphylococcal activity (Kostenko et al., 2008).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. The study discovered compounds with significant activity, contributing to the understanding of structure-activity relationships in this class of compounds (Rahmouni et al., 2016).
Synthesis and Biological Evaluation of Derivatives
Another research area has focused on the synthesis of chromene and pyrimidine derivatives, exploring their biological activities. For instance, the synthesis of 4H-chromene, coumarin, and 12H-chromeno[2,3-d]pyrimidine derivatives was carried out, with some compounds showing promising antimicrobial and cytotoxicity activities (Sabry et al., 2011).
Synthesis and Anticholinesterase Activity
N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides were synthesized and evaluated for their anticholinesterase activity. This research provided insights into the structural requirements for enhancing activity against acetylcholinesterase (AChE), with certain modifications leading to significantly improved efficacy (Ghanei-Nasab et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c22-15(11-9-10-3-1-2-4-13(10)26-17(11)24)19-6-7-21-16(23)14-12(5-8-27-14)20-18(21)25/h1-5,8-9H,6-7H2,(H,19,22)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHXWSKPOZNJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide |
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